N'-{[(4-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide
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Overview
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE is a chemical compound that features a pyridine ring and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE typically involves the condensation of 3-aminopyridine with 4-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid or in an alcoholic medium . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and the yield of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral activities. The presence of the pyridine ring enhances its ability to interact with biological targets, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE is investigated for its potential use in treating various diseases. Its ability to bind to specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The pyridine ring allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE: This compound is similar in structure but has a different position of the pyridine ring, which can affect its chemical and biological properties.
Pyrrolidine Derivatives: These compounds also contain nitrogen heterocycles and are used in drug discovery for their biological activities.
Uniqueness
The uniqueness of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE lies in its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C14H13N3O3/c1-19-12-6-4-10(5-7-12)14(18)20-17-13(15)11-3-2-8-16-9-11/h2-9H,1H3,(H2,15,17) |
InChI Key |
KWQFVUBIXJBLQH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N |
Origin of Product |
United States |
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